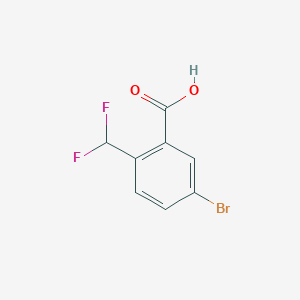

5-Bromo-2-(difluoromethyl)benzoic acid

Description

Overview of Halogenated Benzoic Acid Derivatives in Contemporary Chemical Research

Halogenated benzoic acid derivatives represent a cornerstone class of compounds in modern chemical research, serving as versatile building blocks and key intermediates in the synthesis of a wide array of complex organic molecules. glindiachemicals.comnih.gov These compounds are characterized by a benzoic acid core substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). This substitution profoundly influences the molecule's electronic properties, reactivity, and biological activity.

In medicinal chemistry, halogenation is a widely used strategy to enhance the therapeutic properties of drug candidates. acs.org Halogen atoms can modulate a molecule's lipophilicity, improving its ability to cross cell membranes, and can block sites of metabolic degradation, thereby increasing the drug's half-life and efficacy. numberanalytics.com Furthermore, halogens can participate in specific interactions, such as halogen bonding, with biological targets like proteins and enzymes, leading to improved binding affinity and selectivity. acs.org Consequently, halogenated benzoic acids are integral to the synthesis of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs), antipsychotics, anticancer agents, and novel antidiabetic drugs. glindiachemicals.compreprints.orggoogle.com

Beyond pharmaceuticals, these derivatives are crucial in the development of agrochemicals, such as herbicides and pesticides, and in material science for creating polymers, dyes, and liquid crystals. glindiachemicals.comgoogle.com The reactivity of the halogen substituent, often a bromine or chlorine atom, allows for a variety of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation, making them invaluable starting materials for constructing more elaborate molecular architectures. glindiachemicals.com

| Compound Name | Application / Significance |

| 5-Bromo-2-chlorobenzoic acid | Intermediate for pharmaceuticals (NSAIDs, antipsychotics, anticancer agents), agrochemicals, and specialty chemicals. glindiachemicals.com |

| 5-Bromo-2-methylbenzoic acid | Used in the synthesis of the antidiabetic drug canagliflozin. guidechem.com |

| 5-Bromo-2,4-difluorobenzoic acid | An important intermediate for pesticides and pharmaceuticals. google.com |

| 2,5-Dibromobenzoic acid | A starting material for synthesizing compounds like 5-Bromo-2-(phenylamino)benzoic acid, a molecule with potential anti-inflammatory properties. nih.gov |

Strategic Importance of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has become a transformative strategy in chemical and life sciences research. numberanalytics.comnih.gov The unique properties of the fluorine atom and the carbon-fluorine (C-F) bond bestow significant advantages upon fluorinated compounds. The C-F bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to molecules. nih.govwallenberg.org

Fluorine's high electronegativity alters the electronic environment of a molecule, which can influence its acidity, basicity, and reactivity. Despite its electronegativity, a fluorine substituent can increase a molecule's lipophilicity, enhancing its ability to permeate biological membranes and improving bioavailability. numberanalytics.comresearchgate.net This combination of stability and enhanced physical properties is of paramount importance in drug discovery. It is estimated that approximately 20% of all modern pharmaceuticals contain fluorine, including blockbuster drugs for depression and cancer. wallenberg.org

Positioning of 5-Bromo-2-(difluoromethyl)benzoic acid as a Key Synthetic Intermediate

5-Bromo-2-(difluoromethyl)benzoic acid emerges as a highly valuable synthetic intermediate precisely at the intersection of halogenated and fluorinated compound chemistry. Its structure combines three key functional moieties on a single aromatic ring: a carboxylic acid group, a bromine atom, and a difluoromethyl group. This trifunctional arrangement provides multiple, distinct reaction sites for chemists to exploit in the synthesis of more complex target molecules.

The carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction to an alcohol.

The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the C-5 position. It can also be subjected to nucleophilic aromatic substitution.

The difluoromethyl group imparts the beneficial properties of fluorination, such as increased metabolic stability and lipophilicity, to any larger molecule synthesized from this intermediate.

This combination makes 5-Bromo-2-(difluoromethyl)benzoic acid a powerful building block for creating novel compounds, particularly in the search for new drug candidates and agrochemicals where the modulation of physicochemical and biological properties is critical for success.

Scope and Objectives of Academic Investigations into the Compound

Academic research surrounding 5-Bromo-2-(difluoromethyl)benzoic acid is driven by its potential as a strategic building block. The primary objectives of these investigations typically encompass several key areas. Firstly, researchers focus on developing efficient and scalable synthetic routes to the compound itself, as its availability is a prerequisite for further application.

Secondly, a significant portion of research is dedicated to exploring the compound's reactivity. This involves systematically studying the chemical transformations possible at each of its functional groups. For instance, investigations would map out the optimal conditions for various cross-coupling reactions at the bromo position or for the derivatization of the carboxylic acid group, without affecting the stable difluoromethyl moiety.

The ultimate objective of these academic pursuits is to utilize 5-Bromo-2-(difluoromethyl)benzoic acid in the synthesis of novel, high-value molecules. By incorporating this intermediate into larger, more complex structures, scientists aim to discover new compounds with enhanced biological activity for applications in medicine or agriculture. The research seeks to correlate the presence of the bromo and difluoromethyl substituents with specific improvements in the target molecule's properties, such as binding affinity, metabolic stability, or cell permeability, thereby advancing the principles of rational drug design. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMLRSXUEBUVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Bromo 2 Difluoromethyl Benzoic Acid

Retrosynthetic Analysis for the Compound

A retrosynthetic analysis of 5-bromo-2-(difluoromethyl)benzoic acid suggests several viable disconnection points. The primary disconnections involve the carbon-bromine bond and the carbon-difluoromethyl bond, as well as the carboxylic acid group. This leads to three main synthetic strategies:

Bromination of a difluoromethylbenzoic acid precursor: This approach involves the late-stage introduction of the bromine atom onto a pre-existing 2-(difluoromethyl)benzoic acid ring.

Difluoromethylation of a bromobenzoic acid precursor: This strategy focuses on installing the difluoromethyl group onto a commercially available or readily synthesized brominated benzoic acid derivative.

Functional group interconversions: This involves the manipulation of functional groups on a substituted benzene (B151609) ring that already contains the bromo and a precursor to the difluoromethyl or carboxylic acid group.

These retrosynthetic pathways are illustrated in the following scheme:

Scheme 1: Retrosynthetic analysis of 5-Bromo-2-(difluoromethyl)benzoic acid

This is a conceptual illustration and does not represent a single, unified reaction scheme.

| Disconnection Approach | Precursors |

| C-Br bond formation | 2-(Difluoromethyl)benzoic acid |

| C-CF2H bond formation | 5-Bromobenzoic acid derivative |

| Functional Group Interconversion | 5-Bromo-2-substituted toluene (B28343) derivative |

Direct Synthesis Routes from Precursors

The direct synthesis of 5-bromo-2-(difluoromethyl)benzoic acid can be achieved through several routes, each starting from different precursors and employing distinct chemical transformations.

One of the most direct methods for the synthesis of 5-bromo-2-(difluoromethyl)benzoic acid is the electrophilic bromination of 2-(difluoromethyl)benzoic acid. The directing effects of the carboxylic acid and the difluoromethyl group are crucial in determining the regioselectivity of this reaction. The carboxylic acid is a meta-directing group, while the difluoromethyl group is generally considered to be weakly deactivating and ortho, para-directing. This can lead to a mixture of products, making the isolation of the desired 5-bromo isomer challenging.

Common brominating agents for such reactions include N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid or strong acid catalyst. For instance, the bromination of similar benzoic acid derivatives has been carried out using Br₂ in concentrated sulfuric acid. chemicalbook.com

Table 1: Illustrative Bromination Reaction Conditions

| Brominating Agent | Catalyst/Solvent | Temperature | Potential Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Room Temperature | Formation of a mixture of bromo-isomers |

| Bromine (Br₂) | Sulfuric Acid | 0-25 °C | Higher conversion, potential for di-bromination |

| N-Bromophthalimide (NBP) | Palladium catalyst | Elevated Temperature | Potential for meta-C-H bromination rsc.org |

An alternative approach is the introduction of the difluoromethyl group onto a pre-existing 5-bromobenzoic acid framework. This can be achieved through various difluoromethylation reagents. For example, the conversion of a carbonyl group (an aldehyde) to a difluoromethyl group is a known transformation. A potential precursor could be 5-bromo-2-formylbenzoic acid, which can then be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxofluor.

Another strategy involves the use of difluoromethylating agents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) or sodium chlorodifluoroacetate. These reagents can participate in cross-coupling reactions or react with suitable functional groups to install the difluoromethyl moiety.

This strategy involves starting with a more readily available substituted bromotoluene and performing a series of functional group transformations. For example, one could start with 5-bromo-2-methylbenzoic acid. chemicalbook.com The methyl group could potentially be converted to a difluoromethyl group through a multi-step sequence involving radical halogenation followed by fluoride (B91410) exchange. However, this can be a harsh process with potential side reactions.

A more plausible route might involve the hydrolysis of a 5-bromo-2-(difluoromethyl)benzonitrile (B6590564) or the oxidation of a 5-bromo-2-(difluoromethyl)benzyl alcohol. These precursors themselves can be synthesized through various methods.

Optimization of Reaction Conditions and Yields in Laboratory Scale Research

The optimization of reaction conditions is crucial for maximizing the yield and purity of 5-bromo-2-(difluoromethyl)benzoic acid in a laboratory setting. Key parameters to optimize include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For a bromination reaction, a solvent study might reveal that a polar aprotic solvent like acetonitrile could be optimal, while temperature control is essential to minimize the formation of byproducts. researchgate.net In the case of a difluoromethylation reaction, the choice of the fluorinating agent and the catalyst is paramount.

Purification of the final product is typically achieved through recrystallization or column chromatography. The purity is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and the structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific yield data for the synthesis of 5-bromo-2-(difluoromethyl)benzoic acid is not widely published, analogous reactions with similar substrates report yields ranging from moderate to good, depending on the chosen route and optimization. For example, the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzotrichloride has been reported with yields greater than 95% before purification. google.com

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for 5-Bromo-2-(difluoromethyl)benzoic acid is increasingly guided by the twelve principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether.

In the context of difluoromethylation reactions, the solvent can significantly influence reaction efficiency and selectivity. Research into the synthesis of similar fluorinated compounds has explored a range of solvents. For instance, in the nucleophilic fluorination for the synthesis of fluorobenzoic acids, polar aprotic solvents like DMF have been used. arkat-usa.org However, efforts are being made to replace such solvents with greener alternatives. The use of water or solvent systems with high water content is a key goal. For example, some oxydifluoromethylation reactions have been shown to proceed in a mixture of DCM and water. rsc.org

The development of solvent-free or highly concentrated reaction conditions is another important strategy. For the synthesis of related bromo-benzoic acids, reactions have been demonstrated in concentrated sulfuric acid, which can act as both a catalyst and a solvent, potentially reducing the volume of organic solvent required for the reaction and subsequent workup. chemicalbook.com Minimizing the use of solvents not only reduces waste but also simplifies purification processes, saving energy and resources.

Table 1: Comparison of Solvents in Related Halogenation and Fluorination Reactions

| Solvent/System | Reaction Type | Green Chemistry Considerations |

| Dichloromethane (DCM)/Water | Oxydifluoromethylation | Use of a hazardous chlorinated solvent, but the presence of water is a positive step. rsc.org |

| Dimethylformamide (DMF) | Nucleophilic Fluorination | A versatile polar aprotic solvent, but with toxicity concerns. arkat-usa.org |

| Concentrated Sulfuric Acid | Bromination | Acts as both solvent and catalyst, potentially reducing solvent volume, but is highly corrosive. chemicalbook.com |

| Dioxane | Palladium-Catalyzed Difluoromethylation | A common solvent for cross-coupling, but with health and safety concerns. sci-hub.se |

| Acetonitrile | Metallaphotoredox Catalysis | A common polar aprotic solvent in photoredox catalysis. |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The development of catalytic, direct C-H or C-X (where X is a halide) functionalization reactions is a key strategy for improving atom economy. In the synthesis of 5-Bromo-2-(difluoromethyl)benzoic acid, the ideal approach would be the direct difluoromethylation of a 5-bromobenzoic acid precursor.

Modern metallaphotoredox-catalyzed difluoromethylation of aryl bromides represents a significant step forward in terms of atom economy compared to older, stoichiometric methods that might require pre-functionalization of the aromatic ring with organometallic reagents. nih.govprinceton.edu These catalytic methods use a small amount of a catalyst to turn over a large amount of substrate, and the difluoromethylating agents are often simple molecules.

For instance, the use of bromodifluoromethane (B75531) (BrCF2H) as the difluoromethyl source in a dual nickel/photoredox catalytic system is an example of a reaction with good atom economy. nih.govprinceton.edu The byproducts are minimal, and the reagent itself is a direct source of the desired functional group. Similarly, nickel-catalyzed cross-electrophile coupling with difluoromethyl 2-pyridyl sulfone offers an efficient route where the sulfone group acts as a leaving group. acs.orgchemrxiv.org

Table 2: Atom Economy in Different Difluoromethylation Approaches

| Method | Difluoromethylating Agent | Key Byproducts | Atom Economy Consideration |

| Metallaphotoredox Catalysis | Bromodifluoromethane (BrCF2H) | Halide salts | High, as the CF2H group is directly transferred. nih.govprinceton.edu |

| Nickel-Catalyzed Cross-Coupling | Difluoromethyl 2-pyridyl sulfone | Pyridine-2-sulfinate salts | Good, with the sulfone acting as a leaving group. acs.orgchemrxiv.org |

| Palladium-Catalyzed Cross-Coupling | (Difluoromethyl)trimethylsilane (TMSCF2H) | Silyl (B83357) halides/fluorides | Moderate, as the trimethylsilyl (B98337) group is a leaving group. sci-hub.se |

The development of efficient, selective, and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of 5-Bromo-2-(difluoromethyl)benzoic acid, the focus is on transition-metal catalysts, particularly those based on nickel and palladium, which are effective in cross-coupling reactions.

Recent research has highlighted the power of dual catalytic systems, such as the combination of a nickel catalyst with a photoredox catalyst. nih.govprinceton.edu This approach allows for the generation of the key difluoromethyl radical under mild conditions (e.g., visible light at room temperature), which is a significant improvement over traditional methods that may require high temperatures. The use of earth-abundant metals like nickel is also a more sustainable choice compared to precious metals like palladium, although both are used in this field. rsc.orgacs.org

A key area of development is the design of ligands for the metal catalysts. Ligands play a crucial role in tuning the reactivity and selectivity of the catalyst. For instance, in palladium-catalyzed difluoromethylation, the choice of phosphine (B1218219) ligands like BrettPhos and PtBu3 has been shown to be critical for achieving high yields. sci-hub.se

Future developments in sustainable catalysis for this synthesis will likely focus on:

Catalyst Recycling: Immobilizing catalysts on solid supports to facilitate their separation from the reaction mixture and reuse.

Lowering Catalyst Loading: Developing more active catalysts that can be used in smaller quantities, reducing cost and potential metal contamination in the final product.

Catalysis in Green Solvents: Designing catalysts that are stable and active in environmentally friendly solvents like water or bio-based solvents.

The ongoing research into metallaphotoredox catalysis is a promising avenue for the sustainable synthesis of 5-Bromo-2-(difluoromethyl)benzoic acid and other complex fluorinated molecules. nih.govprinceton.edu

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Difluoromethyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization, primarily through esterification and amidation reactions. These transformations are fundamental in modifying the compound's solubility, polarity, and biological activity.

The conversion of 5-bromo-2-(difluoromethyl)benzoic acid to its corresponding esters is a common synthetic step. While specific examples for this exact molecule are not extensively detailed in publicly available literature, the principles of esterification for substituted benzoic acids are well-established. For instance, processes for esterifying structurally similar compounds like 5-bromo-2,4-difluorobenzoic acid have been patented. These methods typically involve reaction with an alcohol in the presence of an acid catalyst or conversion of the carboxylic acid to a more reactive species like an acyl chloride followed by treatment with an alcohol. google.com

A general approach involves the reaction of the benzoic acid with an alcohol under acidic conditions, often with heating. For example, a crude product of a related brominated difluorobenzoic acid was esterified by reacting it with an alcohol at temperatures between 50-80 °C. google.com Another patented method for producing a benzoic acid derivative involves hydrolysis of a methyl ester using sodium hydroxide (B78521) in a methanol (B129727)/water mixture. google.com These examples suggest that standard esterification and hydrolysis procedures are applicable to 5-bromo-2-(difluoromethyl)benzoic acid.

Table 1: Representative Esterification and Hydrolysis Reactions for Related Benzoic Acids

| Reactant | Reagents and Conditions | Product | Reference |

| 5-Bromo-2,4-difluorobenzoic acid (crude) | Alcohol, 50-80 °C | Corresponding ester | google.com |

| Methyl 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl]benzoate | NaOH, Methanol/Water, reflux | 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl]benzoic acid | google.com |

| 2-Bromo-4,5-dimethoxybenzoic acid | Not specified | Crude crystals | google.com |

This table presents examples for structurally related compounds to illustrate common reaction conditions.

The formation of amides from 5-bromo-2-(difluoromethyl)benzoic acid is crucial for its incorporation into more complex molecules, including potential pharmaceutical candidates. Standard peptide coupling methodologies are expected to be effective. These methods involve the activation of the carboxylic acid with a coupling reagent to facilitate the reaction with an amine.

Table 2: Amidation Reactions for Structurally Related Benzoic Acids

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2,5-Dibromobenzoic acid | Aniline | Catalyst, 403 K | 5-Bromo-2-(phenylamino)benzoic acid | nih.govresearchgate.net |

| 5-Bromo-2-chloro-pyrimidin-4-yl-amine | 3-Methyl butylamine (B146782) derivative | Not specified | N-[2-[(5-bromo-2-chloro-pyrimidin-4-yl)amino]-3-methyl butyl] carbamate | googleapis.com |

This table provides examples for analogous compounds to highlight relevant synthetic strategies.

Aromatic Substitution Reactions

The electronic nature of the benzene (B151609) ring in 5-bromo-2-(difluoromethyl)benzoic acid is influenced by both the electron-withdrawing carboxylic acid and difluoromethyl groups, and the deactivating but ortho-, para-directing bromine atom.

The carboxylic acid and the difluoromethyl group are meta-directing and deactivating towards electrophilic aromatic substitution. The bromine atom is also deactivating but directs incoming electrophiles to the ortho and para positions. The positions ortho to the bromine are sterically hindered. Therefore, electrophilic substitution on 5-bromo-2-(difluoromethyl)benzoic acid is expected to be challenging and likely to occur at the position meta to the carboxylic acid and ortho/para to the bromine, if at all. For example, the bromination of 2-chlorobenzotrichloride, a related compound, is a key step in the synthesis of 5-bromo-2-chlorobenzoic acid. google.com

Nucleophilic aromatic substitution (SNA) of the bromine atom is generally difficult on this substrate due to the electron-rich nature of the benzene ring. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In 5-bromo-2-(difluoromethyl)benzoic acid, the difluoromethyl and carboxylic acid groups are not in positions that would strongly activate the bromine for SNA. A study on 5-bromo-1,2,3-triazines showed that nucleophilic aromatic substitution with phenols can occur. bldpharm.com Theoretical studies have also been conducted to predict the regioselectivity in nucleophilic aromatic substitution reactions. researchgate.net

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of complex biaryl and related structures.

The Suzuki-Miyaura coupling is a widely used reaction for forming carbon-carbon bonds. Although specific examples for 5-bromo-2-(difluoromethyl)benzoic acid are not detailed in the available literature, the reaction is expected to proceed under standard conditions. A patent for a related process describes the Suzuki coupling of aryl halides with arylboronic acids catalyzed by nickel phosphine (B1218219) complexes. google.com The use of palladium catalysts is also common for such transformations. googleapis.com

The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes. While no direct examples with 5-bromo-2-(difluoromethyl)benzoic acid were found, this reaction is a standard tool for the functionalization of aryl bromides.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. This reaction would be a viable method for introducing amino groups at the 5-position of the benzoic acid ring.

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd or Ni catalyst, base | 5-Aryl-2-(difluoromethyl)benzoic acid |

| Heck | Alkene | Pd catalyst, base | 5-Alkenyl-2-(difluoromethyl)benzoic acid |

| Buchwald-Hartwig | Amine | Pd catalyst, base, phosphine ligand | 5-Amino-2-(difluoromethyl)benzoic acid |

This table outlines the expected outcomes of standard cross-coupling reactions on the title compound based on established methodologies.

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group, while often considered relatively inert, possesses unique chemical properties that can be exploited in synthesis.

The carbon-fluorine bonds in the difluoromethyl group are strong and generally stable under a variety of reaction conditions, including those typically used for cross-coupling reactions on the aromatic ring. This stability is a key attribute, allowing the CF₂H group to be carried through multi-step syntheses. However, under specific and often harsh conditions, the C-F bonds can be induced to react. The reactivity is influenced by the electronic environment; for instance, C-F bond functionalization of trifluoromethylarenes often requires the presence of other electron-withdrawing groups on the ring.

While less common than reactions at the C-Br bond, the difluoromethyl group can undergo specific transformations. The hydrogen atom of the CF₂H group is acidic and can be deprotonated with strong bases to generate a difluoromethyl anion. This nucleophilic species can then react with various electrophiles. However, the presence of the acidic carboxylic acid proton in 5-bromo-2-(difluoromethyl)benzoic acid complicates this approach, as the carboxylate would be deprotonated first under basic conditions. Protection of the carboxylic acid would be necessary to explore the reactivity of the CF₂H proton.

Mechanistic Studies of Key Reactions

The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied. The general catalytic cycle for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination involves three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-(difluoromethyl)benzoic acid to form a Pd(II) intermediate. The electron-withdrawing difluoromethyl and carboxylic acid groups are expected to accelerate this rate-limiting step.

Transmetalation (for Suzuki-Miyaura) or Coordination/Insertion (for Heck) : In the Suzuki-Miyaura reaction, the organoboron species transfers its organic group to the palladium center in a step facilitated by the base. For the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond. In the Buchwald-Hartwig amination, the amine coordinates to the palladium complex, followed by deprotonation by the base.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For 5-bromo-2-(difluoromethyl)benzoic acid, the ortho-difluoromethyl group can exert a steric influence, potentially affecting the rate of ligand association/dissociation and the final reductive elimination step. The carboxylic acid group can also participate in the reaction, either by coordinating to the metal center or by affecting the solubility and basicity of the reaction medium, depending on whether it is in its acidic or salt form.

General principles of organic chemistry suggest that the reactivity of 5-Bromo-2-(difluoromethyl)benzoic acid would be influenced by the electronic effects of its substituents on the benzene ring. The bromo and difluoromethyl groups are electron-withdrawing, which would deactivate the aromatic ring towards electrophilic substitution. Conversely, these groups, along with the carboxylic acid moiety, would direct incoming nucleophiles in substitution reactions. However, without specific experimental data, any detailed discussion would be purely speculative and would not meet the required standard of a scientifically accurate and authoritative article.

Due to the lack of specific research findings, including reaction pathways, intermediates, and kinetic or thermodynamic data for 5-Bromo-2-(difluoromethyl)benzoic acid, it is not possible to provide the requested in-depth article at this time.

Applications As a Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Molecular Scaffolds

The presence of both a bromo substituent and a carboxylic acid group allows for sequential and selective reactions, a key strategy in the assembly of complex molecular frameworks. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. mdpi.com For instance, similar bromo-substituted benzoic acid derivatives have been successfully employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are common motifs in many biologically active molecules. americanelements.com

The general scheme for a Suzuki-Miyaura coupling reaction involving a bromo-substituted benzoic acid is depicted below:

Following the carbon-carbon bond formation, the carboxylic acid group can be utilized for further modifications, such as amide bond formation, to build more complex and functionally diverse molecules. This sequential reactivity is instrumental in the efficient synthesis of intricate molecular scaffolds from a relatively simple starting material.

Precursor for Advanced Aromatic Systems

5-Bromo-2-(difluoromethyl)benzoic acid is an excellent precursor for the synthesis of highly substituted and advanced aromatic systems. The bromine atom can be readily transformed into other functional groups through various transition metal-catalyzed reactions. For example, palladium-catalyzed amination or etherification reactions can be employed to introduce nitrogen or oxygen-based substituents at the 5-position.

Furthermore, the carboxylic acid group can be converted into other functionalities. For instance, it can undergo Curtius, Schmidt, or Hofmann rearrangement to yield an amino group, or it can be reduced to an alcohol. These transformations, coupled with the reactivity of the bromine atom, open up a vast chemical space for the creation of novel aromatic systems with tailored electronic and steric properties.

Utilization in the Synthesis of Fluorinated Analogs of Research Compounds

The introduction of fluorine atoms into organic molecules can have a profound impact on their biological properties, including metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (-CHF₂) in 5-Bromo-2-(difluoromethyl)benzoic acid makes it a valuable building block for the synthesis of fluorinated analogs of known research compounds. bldpharm.com

The difluoromethyl group is often considered a lipophilic bioisostere of a hydroxyl or thiol group. By incorporating this group into a target molecule, medicinal chemists can fine-tune its properties to enhance its therapeutic potential. For example, related bromo-fluoro-substituted benzoic acids are used in the synthesis of potential drug candidates for diseases like malaria. google.com The reactivity of the bromine and carboxylic acid groups allows for the facile incorporation of the difluoromethylated phenyl ring into a wide variety of molecular scaffolds.

A notable application of a related compound, 5-bromo-2-chlorobenzoic acid, is in the synthesis of the antidiabetic drug dapagliflozin. google.com This highlights the potential of such halogenated benzoic acids in the development of new therapeutic agents.

Development of Novel Functional Materials through Derivatization

The derivatization of 5-Bromo-2-(difluoromethyl)benzoic acid can lead to the development of novel functional materials with unique optical, electronic, or thermal properties. The bromine atom can be utilized in polymerization reactions, such as Suzuki-Miyaura polycondensation, to create conjugated polymers. The difluoromethyl group can impart desirable properties such as increased thermal stability and solubility in organic solvents to these materials.

For instance, fluorescein (B123965) derivatives bearing a bromine moiety have been used in cross-coupling reactions to synthesize new fluorescent dyes for use as sensors and biomarkers. mdpi.com The ability to functionalize the molecule at both the bromo and carboxylic acid positions allows for the creation of a wide range of materials with tunable properties.

Contributions to Synthetic Methodologies for Carboxylic Acid Derivatives

Research involving 5-Bromo-2-(difluoromethyl)benzoic acid and its analogs contributes to the development of new synthetic methodologies for the preparation of carboxylic acid derivatives. The unique electronic environment of the benzoic acid, influenced by the electron-withdrawing difluoromethyl group and the bromine atom, can lead to novel reactivity and selectivity in various transformations.

For example, studies on the amidation of similar substituted benzoic acids help to optimize reaction conditions and expand the scope of suitable coupling reagents and catalysts. The synthesis of various substituted benzamides from this precursor allows for the exploration of structure-activity relationships in medicinal chemistry and materials science.

Synthesis and Exploration of Derivatives and Analogs of 5 Bromo 2 Difluoromethyl Benzoic Acid

Modifications at the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters and amides, or its reduction to corresponding alcohols and aldehydes.

The conversion of 5-Bromo-2-(difluoromethyl)benzoic acid into its ester and amide derivatives is a fundamental strategy for modifying its physicochemical properties.

Esterification is commonly achieved through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. A more versatile method involves the conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol in the presence of a base like pyridine (B92270) or triethylamine. For instance, reacting 5-Bromo-2-(difluoromethyl)benzoic acid with methanol (B129727) and thionyl chloride would yield methyl 5-bromo-2-(difluoromethyl)benzoate. nih.gov

Amidation follows a similar strategy. The carboxylic acid can be activated using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), followed by the addition of a primary or secondary amine. Alternatively, the formation of the acyl chloride intermediate and its subsequent reaction with an amine provides a high-yielding route to the corresponding amide. These methods allow for the introduction of a wide range of substituents on the amide nitrogen, providing access to primary, secondary, and tertiary amides. frontiersin.orgacs.org

The following table details representative ester and amide derivatives synthesized from 5-Bromo-2-(difluoromethyl)benzoic acid and the general conditions employed.

Table 1: Synthesis of Ester and Amide Derivatives| Derivative Name | Structure | Reagents and Conditions |

|---|---|---|

| Methyl 5-bromo-2-(difluoromethyl)benzoate | Thionyl chloride, Methanol, Reflux | |

| Ethyl 5-bromo-2-(difluoromethyl)benzoate | Oxalyl chloride, Ethanol, Pyridine, 0 °C to RT | |

| 5-Bromo-N-propyl-2-(difluoromethyl)benzamide | Propylamine, DCC, Dichloromethane, RT | |

| N-Benzyl-5-bromo-2-(difluoromethyl)benzamide | Benzylamine, BOP reagent, Triethylamine, DMF, RT | |

| Cyanomethyl 5-bromo-2-[[3-(difluoromethyl)-2-methylphenyl]amino]benzoate | Chloroacetonitrile, Base (e.g., K2CO3), Solvent (e.g., DMF) synquestlabs.com |

The reduction of the carboxylic acid group offers another pathway for functional group transformation, leading to the corresponding primary alcohol or aldehyde.

Reduction to Alcohol: The transformation of 5-Bromo-2-(difluoromethyl)benzoic acid to (5-Bromo-2-(difluoromethyl)phenyl)methanol can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is a standard reagent for this conversion. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also highly effective and can offer greater selectivity in the presence of other reducible functional groups. The availability of 5-bromo-2-(trifluoromethyl)benzyl alcohol from commercial suppliers suggests that these reduction methods are viable for similar structures. synquestlabs.com

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde, such as 5-bromo-2-(difluoromethyl)benzaldehyde, is a more delicate transformation that requires carefully controlled conditions to prevent over-reduction to the alcohol. synquestlabs.com One common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide. The resulting intermediate can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LBAL) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Transformations of the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for introducing further molecular diversity, primarily through metal-catalyzed cross-coupling reactions or halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine substituent. The Suzuki-Miyaura and Sonogashira reactions are prominent examples.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.org This reaction is highly versatile, with a broad tolerance for functional groups, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orgnih.gov This reaction is typically co-catalyzed by palladium and copper species and is carried out in the presence of a base, such as an amine, which can also serve as the solvent. organic-chemistry.org

The table below illustrates potential products from these cross-coupling reactions.

Table 2: C-C Bond Forming Reactions at the Bromine Position| Reaction Type | Coupling Partner | Product Name | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 5-Phenyl-2-(difluoromethyl)benzoic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/Water |

| Suzuki-Miyaura | Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-2-(difluoromethyl)benzoic acid | Pd(dppf)Cl₂, K₃PO₄, Dioxane |

| Sonogashira | Phenylacetylene | 5-(Phenylethynyl)-2-(difluoromethyl)benzoic acid | PdCl₂(PPh₃)₂, CuI, Triethylamine |

| Sonogashira | Trimethylsilylacetylene | 5-((Trimethylsilyl)ethynyl)-2-(difluoromethyl)benzoic acid | Pd(OAc)₂, XPhos, Cs₂CO₃, Acetonitrile (B52724) |

The bromine atom can be substituted with other halogens, a transformation known as the Finkelstein reaction for aromatic halides. organic-chemistry.orgacs.org These reactions can modulate the reactivity of the aromatic ring for subsequent transformations. For instance, converting the aryl bromide to an aryl iodide can increase its reactivity in cross-coupling reactions. nih.govfrontiersin.org

This conversion is typically catalyzed by copper(I) salts, often in the presence of a ligand such as a diamine. organic-chemistry.org For example, heating 5-Bromo-2-(difluoromethyl)benzoic acid with sodium iodide in the presence of copper(I) iodide (CuI) and a suitable ligand in a solvent like dioxane can yield 5-Iodo-2-(difluoromethyl)benzoic acid. frontiersin.org Similarly, exchange with chloride or fluoride (B91410) can be achieved using the appropriate metal halides and catalysts, although these transformations can be more challenging. nih.govthieme-connect.com

Derivatization of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is generally considered a stable functional group and a bioisostere for hydroxyl or thiol groups, valued for its ability to act as a lipophilic hydrogen bond donor. nih.govrsc.org Direct chemical transformations of the C-F bonds are challenging and typically require harsh conditions.

However, the hydrogen atom of the difluoromethyl group exhibits some acidity and can be removed by a strong base to form a difluoromethyl anion (ArCF₂⁻). acs.org This nucleophilic species can then, in principle, be trapped by various electrophiles to form a new carbon-carbon or carbon-heteroatom bond. This deprotonation is often facilitated by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) at low temperatures. The resulting anion could potentially react with electrophiles such as aldehydes, ketones, or alkyl halides.

For example, treatment of 5-Bromo-2-(difluoromethyl)benzoic acid (or its ester derivative to protect the acidic proton of the carboxylic acid) with a strong base followed by the addition of an electrophile like benzaldehyde (B42025) could lead to the formation of a new alcohol derivative. However, the viability and efficiency of such reactions would be highly dependent on the specific substrate and reaction conditions, as the difluoromethyl group's acidity is relatively weak. acs.org The electrophilic character of the difluoromethyl radical is lower than that of the trifluoromethyl radical, making some radical reactions less favorable. nih.gov

Functionalization of C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. However, modern synthetic methods have begun to provide pathways for transforming the C-F bonds within the difluoromethyl group (-CHF2). These transformations are not simple substitutions but often involve advanced catalytic systems to overcome the high bond energy.

Recent progress has centered on two primary strategies: transition-metal catalysis and photocatalysis. repec.orgnih.govbaranlab.orgnih.gov Transition-metal-catalyzed approaches often employ a "push-pull" mechanism, where a soft, low-valent transition metal (like palladium or iridium) coordinates to the fluorine atom, while a hard, fluorophilic Lewis acid or a silyl (B83357) group on a nucleophile helps to abstract the fluoride, thereby facilitating the C-F bond cleavage and subsequent functionalization. nih.gov This cooperative action enables the substitution of a single fluorine atom from the difluoromethyl group. nih.gov

Photoredox catalysis offers a complementary approach, using light to generate highly reactive radical intermediates. researchgate.netspringernature.comresearchgate.net An organic or metal-based photocatalyst, upon excitation by visible light, can become a potent reductant capable of transferring a single electron to the substrate. This process can lead to the cleavage of a C-F bond, generating a difluoromethyl radical that can be trapped by various reagents for hydrodefluorination (replacement of F with H) or other cross-coupling reactions. repec.orgnih.gov While specific examples starting directly from 5-Bromo-2-(difluoromethyl)benzoic acid are not extensively documented in the literature, these general methods represent the forefront of potential C-F functionalization strategies for this and related difluoromethylarenes.

| Methodology | Catalyst/System | Principle | Potential Transformation |

|---|---|---|---|

| Transition-Metal Catalysis | Palladium or Iridium complexes with a fluorophilic activator (e.g., Lewis acid) | Cooperative 'push-pull' mechanism involving oxidative addition and reductive elimination to replace a fluorine atom. nih.gov | -CHF2 → -CHFX (X = Nucleophile) |

| Photoredox Catalysis | Organic dyes or Iridium/Ruthenium complexes with a sacrificial reductant/oxidant | Single Electron Transfer (SET) to generate a radical anion, leading to C-F bond cleavage and formation of a carbon-centered radical. researchgate.netspringernature.com | -CHF2 → -CH2F (via hydrodefluorination) or other coupled products |

Introduction of Other Fluorinated Moieties

The synthesis of analogs containing alternative fluorinated groups, such as trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3), is a common strategy to fine-tune molecular properties like lipophilicity and metabolic stability. chemrevlett.com These groups are often introduced not by modifying the difluoromethyl group of the parent compound, but by utilizing different starting materials or building blocks in a synthetic sequence.

The synthesis of trifluoromethyl ethers, for instance, can be achieved through the direct O-trifluoromethylation of corresponding hydroxy-aromatic compounds. chemrevlett.com Metal-mediated reactions, often using silver salts in conjunction with a trifluoromethyl source like trifluoromethyltrimethylsilane (CF3SiMe3), can facilitate the formation of the Ar-OCF3 bond. chemrevlett.com Similarly, the introduction of a trifluoromethyl group can be accomplished through various trifluoromethylating reagents or by using pre-functionalized building blocks containing the CF3 group. clockss.org For example, trifluoroacetic anhydride (B1165640) can serve as a source for the trifluoromethyl group in certain cyclization reactions to build heterocyclic systems. clockss.org

| Target Moiety | General Synthetic Strategy | Example Reagent/Precursor | Reference |

|---|---|---|---|

| Trifluoromethyl (-CF3) | Use of CF3-containing building blocks in synthesis. | Trifluoroacetic anhydride | clockss.org |

| Trifluoromethoxy (-OCF3) | Direct O-trifluoromethylation of a phenol (B47542) precursor. | Ag(I) salts and CF3SiMe3 | chemrevlett.com |

| Difluoromethoxy (-OCF2H) | Synthesis from a corresponding hydroxy-benzoic acid. | 5-Bromo-2-hydroxybenzoic acid | bldpharm.com |

Regioisomeric and Stereoisomeric Analogs: Synthetic Approaches

As 5-Bromo-2-(difluoromethyl)benzoic acid is an achiral molecule, research into its analogs focuses on regioisomers, which differ in the substitution pattern on the benzene (B151609) ring. The synthesis of these isomers provides access to a diverse set of compounds for comparative studies and is crucial for understanding how substituent placement affects chemical behavior.

Synthetic routes to these regioisomers typically involve either the strategic bromination of a pre-functionalized benzoic acid derivative or the introduction of the carboxylic acid function onto a pre-existing bromo-difluoromethyl-benzene core. For example, the synthesis of 4-bromo-2,5-difluorobenzoic acid is achieved by the lithiation of 1,4-dibromo-2,5-difluorobenzene (B1294941) with n-butyllithium at low temperature, followed by quenching the resulting aryllithium species with solid carbon dioxide. chemicalbook.com The synthesis of m-bromobenzoic acid can be achieved through the direct electrophilic bromination of benzoic acid, where the carboxylic acid group directs the incoming electrophile (bromine) to the meta position. ijisrt.com The synthesis of other isomers, such as 4-bromo-2-(difluoromethyl)benzoic acid, follows similar logical synthetic disconnections. uni.lu

| Regioisomer | Key Starting Material(s) | Key Reagents/Steps | Reference |

|---|---|---|---|

| 4-Bromo-2,5-difluorobenzoic acid | 1,4-Dibromo-2,5-difluorobenzene | 1. n-Butyllithium 2. Carbon dioxide (CO2) | chemicalbook.com |

| 3-Bromobenzoic acid | Benzoic acid | Bromine (Br2), often with a catalyst | ijisrt.com |

| 5-Bromo-2-(difluoromethoxy)benzoic acid | 5-Bromo-2-hydroxybenzoic acid | Difluoromethoxylation reagents | bldpharm.com |

| 4-Bromo-2-(difluoromethyl)benzoic acid | (4-Bromo-2-(difluoromethyl)phenyl)magnesium bromide | Carbon dioxide (CO2) | uni.lu |

Structure-Reactivity Relationship Studies of Analogs

Structure-reactivity relationship (SRR) studies investigate how the chemical structure of a molecule influences its reactivity. For analogs of 5-Bromo-2-(difluoromethyl)benzoic acid, these studies focus on how the nature and position of substituents on the aromatic ring affect properties like the acidity of the carboxyl group and the reactivity of the C-Br and C-H bonds. researchgate.netpsu.edunih.gov

The difluoromethyl group (-CHF2) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect influences the entire molecule. Compared to a non-fluorinated analog like 5-bromo-2-methylbenzoic acid, the -CHF2 group in 5-bromo-2-(difluoromethyl)benzoic acid increases the acidity (lowers the pKa) of the carboxylic acid. It also deactivates the aromatic ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution.

The position of the substituents is also critical. In 5-bromo-2-(difluoromethyl)benzoic acid, the bromine atom is para to the electron-withdrawing -CHF2 group, while the carboxylic acid is ortho. This arrangement contrasts with an isomer like 4-bromo-2-(difluoromethyl)benzoic acid, where the bromine is meta to the -CHF2 group. uni.lu These positional differences lead to distinct electronic distributions and steric environments around the reactive sites (the C-Br bond for cross-coupling reactions, the C-H bonds for C-H activation, and the -COOH group for esterification or amidation). Quantitative structure-activity relationship (QSAR) models have been developed for simpler benzoic acid derivatives, correlating parameters like Hammett constants of substituents with observed biological activity or chemical reactivity, providing a framework for predicting the properties of more complex analogs. psu.edu

| Analog | Key Structural Feature | Predicted Effect on Reactivity |

|---|---|---|

| 5-Bromo-2-(difluoromethyl)benzoic acid | -CHF2 is ortho to -COOH and para to -Br | Increased acidity of -COOH. Altered reactivity of C-Br bond in cross-coupling compared to non-fluorinated analogs. |

| 5-Bromo-2-methylbenzoic acid | -CH3 (electron-donating) instead of -CHF2 | Lower acidity of -COOH compared to the -CHF2 analog. |

| 4-Bromo-2-(difluoromethyl)benzoic acid | -Br is meta to -CHF2 | Different electronic environment at the C-Br bond, potentially altering rates and yields in Pd-catalyzed reactions. uni.lu |

| 5-Bromo-2-fluorobenzoic acid | -F instead of -CHF2 | -F is less electron-withdrawing than -CHF2 but still increases acidity relative to a non-fluorinated analog. |

Computational and Theoretical Studies on 5 Bromo 2 Difluoromethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of 5-bromo-2-(difluoromethyl)benzoic acid. These studies, grounded in the principles of quantum mechanics, provide a detailed picture of the molecule's electronic landscape.

The electronic structure of 5-bromo-2-(difluoromethyl)benzoic acid is dictated by the arrangement of its constituent atoms—the benzene (B151609) ring, the bromine atom, the carboxylic acid group, and the difluoromethyl group. Each of these substituents significantly influences the distribution of electron density across the molecule. The bromine atom and the carboxylic acid group are generally considered electron-withdrawing groups, which can delocalize electron density from the aromatic ring through resonance and inductive effects. The difluoromethyl group, with its highly electronegative fluorine atoms, also acts as a strong electron-withdrawing group.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). actascientific.comrsc.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. actascientific.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. actascientific.com

For 5-bromo-2-(difluoromethyl)benzoic acid, the electron-withdrawing nature of the bromo, difluoromethyl, and carboxyl substituents is expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO gap provides insight into the molecule's stability; a larger gap suggests higher stability and lower reactivity. actascientific.com FMO analysis can also predict the sites of electrophilic and nucleophilic attack. The distribution of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO distribution would highlight sites prone to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a numerical basis for understanding the molecule's reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated from FMO Energies (Note: The following values are illustrative, based on typical DFT calculations for similar substituted benzoic acids.)

| Descriptor | Formula | Representative Value |

| HOMO Energy | EHOMO | -7.0 eV |

| LUMO Energy | ELUMO | -2.0 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.0 eV |

| Ionization Potential | I ≈ -EHOMO | 7.0 eV |

| Electron Affinity | A ≈ -ELUMO | 2.0 eV |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.5 eV |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.5 eV |

| Chemical Softness | S = 1/η | 0.4 eV⁻¹ |

| Electrophilicity Index | ω = χ²/(2η) | 4.05 eV |

These values are derived from general principles and data for analogous compounds as found in sources like reference actascientific.com.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations are instrumental in predicting a wide range of properties for 5-bromo-2-(difluoromethyl)benzoic acid.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 5-bromo-2-(difluoromethyl)benzoic acid, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. DFT methods, such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used for this purpose. researchgate.netucl.ac.uk

The optimized geometry of 5-bromo-2-(difluoromethyl)benzoic acid would likely show some distortion in the benzene ring due to the steric and electronic effects of the bulky and electronegative substituents. Conformational analysis is also important, particularly concerning the orientation of the carboxylic acid and difluoromethyl groups relative to the benzene ring. The carboxylic acid group has a planar structure, but its rotation around the C-C bond connecting it to the ring is a key conformational variable. Similarly, the rotation of the difluoromethyl group can lead to different conformers. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformer(s) and the energy barriers between them. In many substituted benzoic acids, the formation of intramolecular hydrogen bonds can influence the preferred conformation. ucl.ac.uk

Table 2: Predicted Optimized Geometric Parameters for 5-Bromo-2-(difluoromethyl)benzoic acid (Note: These are representative values based on DFT studies of similar halogenated and fluorinated benzoic acids.)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-COOH Bond Length | ~1.49 Å |

| C-CHF₂ Bond Length | ~1.51 Å |

| C-F Bond Length | ~1.36 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-C (Aromatic) Bond Angles | ~118° - 122° |

| O=C-O Bond Angle | ~123° |

Values are estimated based on data from computational studies on related molecules. researchgate.netresearchgate.netmdpi.com

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the detailed interpretation of experimental spectra beyond simple identification. researchgate.netnih.gov For 5-bromo-2-(difluoromethyl)benzoic acid, this includes:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netnih.gov Predicting ¹⁹F NMR spectra is particularly relevant for this molecule. Computational methods can achieve high accuracy, especially when computed shifts are scaled against experimental data for a set of related compounds. researchgate.netnih.gov This allows for the unambiguous assignment of signals to specific fluorine atoms in the molecule.

Vibrational Spectroscopy (IR and Raman): DFT can be used to calculate the vibrational frequencies and intensities of a molecule. sfasu.edu These theoretical spectra, when appropriately scaled to account for systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of the vibrational modes. nih.gov This goes beyond simple peak matching and allows for an understanding of how specific molecular motions (e.g., C-F stretches, C=O stretches, ring vibrations) contribute to the observed spectral features.

DFT is a powerful tool for investigating chemical reactivity and reaction mechanisms. nih.gov For 5-bromo-2-(difluoromethyl)benzoic acid, computational modeling could be used to explore various potential reactions, such as its esterification or reactions involving the aromatic ring. dnu.dp.ua

This type of study involves:

Mapping the Potential Energy Surface: Researchers can model the entire course of a reaction, from reactants to products, by mapping the potential energy surface.

Identifying Intermediates and Transition States: Key points on this surface, such as stable intermediates and high-energy transition states, can be located and characterized. The transition state represents the energy barrier that must be overcome for the reaction to proceed. nih.gov

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is crucial for understanding the reaction kinetics. nih.govdnu.dp.ua

For example, a study on the reaction of benzoic acid with OH radicals used DFT to calculate reaction potential barriers and energies for different reaction pathways, such as addition to the aromatic ring and hydrogen abstraction. nih.gov A similar approach could be applied to 5-bromo-2-(difluoromethyl)benzoic acid to predict its reactivity with various reagents and to elucidate the most likely reaction mechanisms.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can model the movement of atoms in "5-Bromo-2-(difluoromethyl)benzoic acid" over time, providing a dynamic picture of its behavior in different environments.

The conformational landscape of "5-Bromo-2-(difluoromethyl)benzoic acid" is primarily defined by the rotation around the C-C bond connecting the carboxylic acid group and the C-C bond of the difluoromethyl group to the benzene ring. While specific energy values for these rotations are not available, studies on similar molecules, such as 2-substituted benzaldehydes and N-difluoromethylated amides, offer valuable insights.

For instance, the rotation of the carboxylic acid group relative to the benzene ring is a key conformational feature. In many benzoic acid derivatives, this group can be either planar or twisted relative to the ring. The planarity is often influenced by intramolecular interactions and crystal packing forces. In the case of 2-bromobenzoic acid, the carboxylic group is inclined to the benzene ring by 18.7(2)°. nih.gov A similar deviation from planarity could be expected for "5-Bromo-2-(difluoromethyl)benzoic acid" due to steric hindrance from the adjacent difluoromethyl group.

The difluoromethyl group itself introduces additional conformational flexibility. The rotation around the bond connecting it to the benzene ring will have its own energy profile. Computational studies on N-difluoromethylated amides have highlighted the role of the difluoromethyl group in influencing conformational preferences through steric and stereoelectronic effects. researchgate.net It is plausible that specific orientations of the C-H and C-F bonds of the difluoromethyl group relative to the benzene ring are energetically favored.

A hypothetical conformational energy landscape could be mapped by calculating the energy as a function of the dihedral angles of the carboxylic and difluoromethyl groups. This would reveal the low-energy conformations that the molecule is most likely to adopt.

Table 1: Hypothetical Torsional Angle Data for Conformational Analysis of Related Molecules This table presents representative data from related molecules to illustrate the concept, as specific data for 5-Bromo-2-(difluoromethyl)benzoic acid is not available.

| Molecule | Torsional Angle | Value (°) | Method |

|---|---|---|---|

| 2-Bromobenzoic acid | C(1)-C(2)-C(7)-O(1) | 18.7 | X-ray Diffraction nih.gov |

The behavior of "5-Bromo-2-(difluoromethyl)benzoic acid" in solution is significantly influenced by the solvent. MD simulations of other substituted benzoic acids have shown that solvents can be broadly categorized based on their ability to form hydrogen bonds. nih.govmdpi.com

In apolar solvents or those with a low propensity to accept hydrogen bonds, benzoic acids typically form hydrogen-bonded dimers. nih.govmdpi.com In contrast, in polar solvents that are good hydrogen bond acceptors (like DMSO, methanol (B129727), or acetone), the solvent molecules compete for the hydrogen bonding sites of the carboxylic acid group. nih.govmdpi.com This interaction with the solvent can disrupt the formation of dimers and favor the existence of individual, solvated molecules. nih.govmdpi.com

For "5-Bromo-2-(difluoromethyl)benzoic acid," we can anticipate a similar trend. The polarity of the solvent would likely dictate the equilibrium between self-association (dimerization) and solvation. MD simulations could quantify this by calculating the radial distribution functions between solute and solvent molecules and analyzing the lifetime of solute-solute and solute-solvent hydrogen bonds.

Furthermore, a study on the solvation of cholesterol in different solvents using MD simulations highlighted that solvents like methanol and DMSO can engage in both polar and non-polar interactions. rsc.org Given the presence of the polar carboxylic acid and the more hydrophobic difluoromethyl and bromo-substituted phenyl ring in "5-Bromo-2-(difluoromethyl)benzoic acid," its interaction with various solvents would be multifaceted.

Table 2: Predicted Solvent Effects on the Aggregation State of 5-Bromo-2-(difluoromethyl)benzoic acid This table is a qualitative prediction based on studies of other benzoic acids.

| Solvent Type | Predicted Dominant Species | Key Interactions |

|---|---|---|

| Apolar (e.g., Toluene) | Hydrogen-bonded dimers | Solute-solute hydrogen bonds |

| Polar aprotic (e.g., DMSO) | Solvated monomers | Solute-solvent hydrogen bonds |

Intermolecular Interactions and Crystal Packing Theory

The solid-state structure of "5-Bromo-2-(difluoromethyl)benzoic acid" is determined by a network of intermolecular interactions. Theoretical predictions of crystal packing can provide valuable information on the most stable arrangements of the molecules in the crystal lattice.

The most significant intermolecular interaction in the crystal structure of "5-Bromo-2-(difluoromethyl)benzoic acid" is expected to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids commonly form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R2(2)(8) ring motif. nih.govresearchgate.net This has been observed in the crystal structure of 2-bromobenzoic acid. nih.govresearchgate.net It is highly probable that "5-Bromo-2-(difluoromethyl)benzoic acid" also forms such dimers in the solid state.

These primary hydrogen-bonded dimers can then be further interconnected through weaker interactions to build the full three-dimensional crystal lattice.

Table 3: Typical Hydrogen Bond Geometries in Carboxylic Acid Dimers (based on related structures) This table presents typical data for carboxylic acid dimers as specific data for 5-Bromo-2-(difluoromethyl)benzoic acid is not available.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

The bromine atom at the 5-position of the benzene ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (the "σ-hole") and interacts with a nucleophile. In the case of "5-Bromo-2-(difluoromethyl)benzoic acid," the bromine atom could potentially form halogen bonds with oxygen atoms of the carboxylic acid groups of neighboring molecules (Br···O).

While fluorine atoms are generally not considered strong halogen bond donors, the difluoromethyl group's fluorine atoms might participate in weaker C-F···X interactions. nih.gov The strength of these halogen bonds generally follows the order I > Br > Cl > F. nih.gov Theoretical calculations could be used to map the electrostatic potential on the surface of the bromine atom to identify the positive σ-hole and predict the directionality and strength of potential halogen bonds. In the crystal structure of 4-bromo-2-hydroxybenzoic acid, short Br···Br contacts have been observed, indicating another possible type of halogen interaction. researchgate.net

Theoretical predictions of supramolecular assembly often involve identifying robust synthons, which are reliable and predictable patterns of intermolecular interactions. For carboxylic acids, the hydrogen-bonded dimer is a very robust synthon. The challenge in predicting the full crystal structure lies in determining how these primary synthons pack together. Studies on the supramolecular synthesis of co-crystals involving substituted benzoic acids have shown that a hierarchy of interactions, with hydrogen bonds being dominant, can direct the assembly of complex architectures. nih.gov

Computational methods for crystal structure prediction can generate a range of possible packing arrangements and rank them by their lattice energies. These predictions, when combined with experimental data from techniques like X-ray diffraction, can provide a detailed understanding of the supramolecular assembly of "5-Bromo-2-(difluoromethyl)benzoic acid".

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution and the solid state. For 5-Bromo-2-(difluoromethyl)benzoic acid, advanced NMR techniques are indispensable for complete structural assignment and for studying its dynamic behavior.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for a substituted aromatic system like 5-Bromo-2-(difluoromethyl)benzoic acid.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling network within the molecule. For the aromatic region, it would clearly show the correlation between the adjacent protons H-3 and H-4, and between H-4 and H-6, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the signals of H-3, H-4, and H-6 to their respective carbons (C-3, C-4, and C-6). Similarly, it would connect the proton of the difluoromethyl group (-CHF₂) to its carbon atom.

Table 1: Predicted 2D NMR Correlations for 5-Bromo-2-(difluoromethyl)benzoic acid

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H-3 | H-4 | C-3 | C-1, C-2, C-4, C-5 |

| H-4 | H-3, H-6 | C-4 | C-2, C-5, C-6 |

| H-6 | H-4 | C-6 | C-1, C-2, C-4, C-5 |

| -CHF₂ | - | C-8 (CHF₂) | C-1, C-2, C-7 |

| -COOH | - | - | C-1, C-2, C-6 |

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study molecular motions that occur on the NMR timescale. unibas.it For 5-Bromo-2-(difluoromethyl)benzoic acid, DNMR could be employed to investigate the rotational dynamics of the difluoromethyl (-CHF₂) and carboxylic acid (-COOH) substituents.

At low temperatures, the rotation around the C2-C(HF₂) bond might be slow enough to result in distinct magnetic environments for the two fluorine atoms. As the temperature is raised, an increase in the rotational rate would lead to a broadening and eventual coalescence of the signals observed in the ¹⁹F NMR spectrum. Analysis of these spectral changes allows for the calculation of the energy barrier (ΔG‡) for this rotational process. unibas.it Similarly, rotation of the carboxylic acid group relative to the benzene (B151609) ring could be investigated, although this barrier is typically lower.

Solid-State NMR (SSNMR) provides detailed structural information about materials in their crystalline state, offering a bridge between solution-state NMR and X-ray crystallography. For 5-Bromo-2-(difluoromethyl)benzoic acid, which is a solid at room temperature, SSNMR is highly valuable. sigmaaldrich.com

This technique is particularly sensitive to the local environment of each atom, making it an excellent tool for identifying and characterizing different crystalline forms, or polymorphs. Polymorphs can have distinct physical properties, and SSNMR can detect subtle differences in crystal packing and intermolecular interactions. For example, ¹³C SSNMR spectra can show multiple peaks for a single carbon position if there are multiple, non-equivalent molecules in the crystal's asymmetric unit. researchgate.net Furthermore, SSNMR can be used to study the hydrogen bonding network in the solid state, particularly the characteristic carboxylic acid dimers. nih.govosti.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula.

For 5-Bromo-2-(difluoromethyl)benzoic acid, HRMS would measure the mass of the molecular ion with high accuracy (typically to four or five decimal places). The experimentally determined mass would be compared to the calculated exact mass for the formula C₈H₅BrF₂O₂ (Monoisotopic Mass: 249.9441 Da), providing definitive validation of the molecular formula. uni.lu The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by approximately 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Likely fragmentation pathways for 5-Bromo-2-(difluoromethyl)benzoic acid would include the loss of the carboxylic acid group (-COOH), water (H₂O), or the bromine atom.

Table 2: Predicted HRMS Adducts for 5-Bromo-2-(difluoromethyl)benzoic acid

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M-H]⁻ | C₈H₄BrF₂O₂⁻ | 248.93682 |

| [M+H]⁺ | C₈H₆BrF₂O₂⁺ | 250.95138 |

| [M+Na]⁺ | C₈H₅BrF₂O₂Na⁺ | 272.93332 |

| [M+K]⁺ | C₈H₅BrF₂O₂K⁺ | 288.90726 |

| [M+NH₄]⁺ | C₈H₉BrF₂NO₂⁺ | 267.97792 |

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation.

For 5-Bromo-2-(difluoromethyl)benzoic acid, the IR spectrum would be dominated by several key features. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info A strong, sharp peak between 1700-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the aryl carboxylic acid. docbrown.info The C-F stretching vibrations of the difluoromethyl group are expected to appear as strong absorptions in the 1100-1000 cm⁻¹ region. Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations and the vibrations of the carbon skeleton. researchgate.net

Table 3: Characteristic Vibrational Frequencies for 5-Bromo-2-(difluoromethyl)benzoic acid

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| C-H stretch | Aromatic | 3100 - 3000 | Medium |

| C=O stretch | Carboxylic Acid | 1700 - 1680 | Strong |

| C=C stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| C-O stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| C-F stretch | Difluoromethyl | 1100 - 1000 | Strong |

| O-H bend | Carboxylic Acid | ~920 | Medium, Broad |